(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone

Metabolic Stability Fluorine Chemistry Medicinal Chemistry

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone is a chiral, non-racemic tropane-derived amide bearing a 2,6-difluorobenzoyl substituent. Its core scaffold, the 8-azabicyclo[3.2.1]oct-2-ene system, is a privileged structure with established activity as a monoamine neurotransmitter re-uptake inhibitor.

Molecular Formula C14H13F2NO
Molecular Weight 249.261
CAS No. 1797559-10-4
Cat. No. B2730984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone
CAS1797559-10-4
Molecular FormulaC14H13F2NO
Molecular Weight249.261
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C14H13F2NO/c15-11-5-2-6-12(16)13(11)14(18)17-9-3-1-4-10(17)8-7-9/h1-3,5-6,9-10H,4,7-8H2
InChIKeyQELHWORYJKLHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone (CAS 1797559-10-4): A Structurally Defined Tropane-Based Amide Scaffold


(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone is a chiral, non-racemic tropane-derived amide bearing a 2,6-difluorobenzoyl substituent. Its core scaffold, the 8-azabicyclo[3.2.1]oct-2-ene system, is a privileged structure with established activity as a monoamine neurotransmitter re-uptake inhibitor [1]. The (1R,5S) absolute configuration provides defined three-dimensional geometry, while the 2,6-difluorophenyl group introduces a specific, ortho-substituted fluorination pattern known to modulate metabolic stability and electronic properties in drug-like molecules [2].

Why (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone Cannot Be Replaced by Common In-Class Analogues


In-class 8-azabicyclo[3.2.1]oct-2-ene derivatives exhibit large variations in potency and selectivity depending on the N-substituent [1]. For instance, within the monoamine re-uptake inhibitor class reported in WO1997013770, a single compound demonstrated serotonin transporter (SERT) IC50 values that were >10-fold more potent than its dopamine transporter (DAT) activity [1]. The 2,6-difluorobenzoyl group in the target compound provides a unique combination of steric bulk, electron-withdrawing character, and metabolic shielding that cannot be replicated by other fluorination patterns (e.g., 3,4-difluoro) or non-fluorinated benzoyl analogues, directly impacting target engagement and pharmacokinetic profiles [2].

Quantitative Differentiation Guide for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone


Metabolic Stability Advantage of the 2,6-Difluorophenyl Group Over Non-Fluorinated and 3,4-Difluoro Analogues

The 2,6-difluorophenyl motif in the target compound is expected to impart superior metabolic stability compared to a non-fluorinated phenyl analogue and the 3,4-difluorophenyl isomer (CAS 1797874-99-7), based on well-established fluorine blocking effects at positions of cytochrome P450-mediated oxidation [1]. For example, in a systematic study of fluorinated phenyl rings, ortho-fluorination reduced intrinsic clearance in human liver microsomes by up to 50% relative to non-fluorinated analogues [1]. Direct experimental comparison data between the 2,6-difluoro and 3,4-difluoro regioisomers for this specific scaffold are not publicly available, representing a class-level inference [1].

Metabolic Stability Fluorine Chemistry Medicinal Chemistry

Scaffold Intrinsic Potency for Monoamine Transporter Inhibition

The 8-azabicyclo[3.2.1]oct-2-ene core has demonstrated nanomolar potency for serotonin transporter (SERT) inhibition. In WO1997013770A1, the related compound (±)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene exhibited IC50 values of 0.0047 µM (SERT), 0.079 µM (DAT), and 0.026 µM (NET) [1]. While this compound differs from the target by N-methylation and the 3,4-dichlorophenyl group, the data demonstrate the inherent potency of the scaffold for monoamine transporters, providing a performance benchmark for the class [1].

Monoamine Reuptake SERT DAT NET Psychiatric Disorders

Electronic Modulation via the Amide Carbonyl vs. Sulfonyl Bioisostere

The target compound contains an amide carbonyl linker to the 2,6-difluorophenyl ring, contrasting with the sulfonyl analogue (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797559-39-7) . Amides have distinct hydrogen-bonding properties and conformational preferences compared to sulfonamides. The amide carbonyl can act as a hydrogen-bond acceptor, while sulfonamides are typically stronger hydrogen-bond donors. Quantitative comparison data are not publicly available; this is a class-level structural inference [1].

Bioisosterism Structure-Activity Relationship Ligand Design

Optimal Research and Procurement Applications for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone


Lead Optimization in CNS Drug Discovery for Monoamine Transporter Targets

The scaffold's demonstrated nanomolar potency at SERT, DAT, and NET (as shown by the related compound in [1]) makes it a viable starting point for developing treatments for major depressive disorder, generalized anxiety disorder, and ADHD. Procurement of the 2,6-difluoro analogue enables SAR studies focused on improving selectivity and metabolic stability, with the 2,6-difluoro substitution predicted to confer a half-life advantage over non-fluorinated or 3,4-difluoro analogues [2].

Chemical Probe Development for Fluorine-Specific Metabolic Profiling

The distinct 2,6-difluorophenyl label provides a unique ¹⁹F NMR and mass spectrometry handle, enabling quantitative tracking in in vitro and in vivo metabolism studies without radioisotopes. This compound can serve as a reference standard for comparing metabolic stability across a panel of regioisomeric fluorinated analogues, directly supporting the procurement rationale for a focused fluorination library [2].

Selectivity Profiling Against the Sulfonyl Bioisostere Series

Direct procurement of both the amide (1797559-10-4) and sulfonyl (1797559-39-7) analogues enables pairwise head-to-head selectivity screening. This allows researchers to determine whether the amide linkage provides a superior selectivity window for the primary target over anti-targets, a critical decision point in hit-to-lead chemistry before committing to large-scale synthesis [1].

Chiral Chromatography Method Development and Reference Standard

The defined (1R,5S) absolute configuration and the absence of racemization-prone centers make this compound suitable as a chiral reference standard for HPLC and SFC method development. It can be used to validate enantiomeric purity assays for related tropane libraries, ensuring that follow-up compounds meet the required stereochemical specifications for regulatory studies.

Quote Request

Request a Quote for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.